molecular formula C8H11ClN2 B1584344 3-Chloro-2,5-diethylpyrazine CAS No. 67714-53-8

3-Chloro-2,5-diethylpyrazine

Cat. No. B1584344
Key on ui cas rn: 67714-53-8
M. Wt: 170.64 g/mol
InChI Key: OHKRYVAKYCCYNX-UHFFFAOYSA-N
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Patent
US06964965B2

Procedure details

A 250 mL dry round bottom flask equipped with a magnetic stir bar and reflux condenser was charged with 2-chloro-3,6-diethylpyrazine (9.22 g, 54 mmol), dry toluene (108 mL), 1-ethyl propylamine (12.6 mL, 108 mmol), 2-(di-tert-butylphosphino)biphenyl (0.966 g, 3.24 mmol), sodium tert-butoxide (7.26 g, 75.6 mmol), and tris (dibenzylidineacetone)dipalladium (0) (1.48 g, 1.62 mmol) respectively. The mixture was heated to 100° C. for 4 hours. After cooling to ambient temperature, the reaction was poured in saturated aqueous NaHCO3 and extracted twice with ethyl acetate. The organics were combined, dried with Na2SO4, filtered and concentrated to 14.1 g of a dark crude oil. The crude was purified by Biotage MPLC in two batches (120 g columns, 10% ethyl acetate in heptane.) Like fractions were combined to give 10.0 g (84%) of 3,6-diethyl-N-(1-ethylpropyl)pyrazin-2-amine as an orange oil.
Quantity
9.22 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
0.966 g
Type
catalyst
Reaction Step One
[Compound]
Name
(dibenzylidineacetone)dipalladium (0)
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH2:8][CH3:9])=[N:6][CH:5]=[C:4]([CH2:10][CH3:11])[N:3]=1.C1(C)C=CC=CC=1.[CH2:19]([CH:21]([NH2:24])[CH2:22][CH3:23])[CH3:20].CC(C)([O-])C.[Na+]>C([O-])(O)=O.[Na+].C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C>[CH2:8]([C:7]1[C:2]([NH:24][CH:21]([CH2:22][CH3:23])[CH2:19][CH3:20])=[N:3][C:4]([CH2:10][CH3:11])=[CH:5][N:6]=1)[CH3:9] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
9.22 g
Type
reactant
Smiles
ClC1=NC(=CN=C1CC)CC
Name
Quantity
108 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
12.6 mL
Type
reactant
Smiles
C(C)C(CC)N
Name
Quantity
7.26 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
0.966 g
Type
catalyst
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
Step Two
Name
(dibenzylidineacetone)dipalladium (0)
Quantity
1.48 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL dry round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 14.1 g of a dark crude oil
CUSTOM
Type
CUSTOM
Details
The crude was purified by Biotage MPLC in two batches (120 g columns, 10% ethyl acetate in heptane.) Like fractions

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(=NC(=CN1)CC)NC(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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